
N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as 'Buctril', is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical class of aryloxyphenoxypropionate herbicides and is highly effective in managing weeds in various crops such as corn, soybeans, and wheat. The purpose of
科学的研究の応用
Mesoporous Nitrogen-doped Carbon
Mesoporous nitrogen-doped carbon derived from ionic liquids, including compounds structurally similar to N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, has been identified as a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This application is significant for developing safe, sustainable, and economical methods for hydrogen peroxide production in flow-reactor-based systems (Fellinger et al., 2012).
Environmental Monitoring and Herbicide Detection
Research has developed a highly selective and sensitive method using High-Performance Liquid Chromatography (HPLC) with electrochemical detection for quantitating chlorophenoxy acids, compounds similar to N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide. These toxic compounds are used as selective herbicides in agriculture, and their trace levels need to be determined in ground and drinking water. This advancement is crucial for environmental monitoring and the analysis of herbicide residues (Wintersteiger et al., 1999).
Photocatalytic Degradation Studies
Studies have explored the visible-light-induced degradation of phenolic compounds, including structures akin to N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, in aqueous suspensions of pure titanium dioxide (TiO2). This research demonstrates that compounds like 4-chlorophenol can be degraded under visible light, leading to chloride and CO2 generation. This process, mediated by surface complexation between phenolic compounds and TiO2, is significant for environmental remediation and the development of water purification technologies (Kim & Choi, 2005).
Adsorption and Removal of Environmental Hormones
Graphene oxide has been studied as an effective adsorbent for removing chlorophenol-based environmental hormones, which are carcinogenic and toxic. The adsorption mechanism and dynamic behaviors of chlorophenols onto graphene oxide were investigated, providing insights into improving adsorption capacity and affinity. This research is pivotal for advancing the removal of harmful environmental hormones from ecosystems (Wei et al., 2019).
Soil Microbial Communities Response
The impact of herbicides, such as 2,4-dichlorophenoxyacetic acid butyl ester (similar in use to N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide), on soil microbial communities has been examined. Such studies contribute to understanding the ecological effects of herbicide application on microbial population dynamics and community structure in agricultural soils, informing sustainable agricultural practices (Zhang et al., 2010).
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c17-11-3-6-13(7-4-11)20-16(21)2-1-9-22-15-8-5-12(18)10-14(15)19/h3-8,10H,1-2,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGPTPQSYDTTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


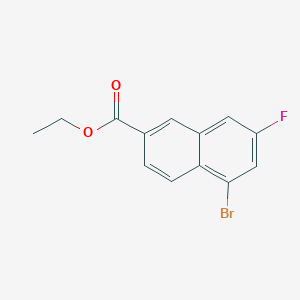
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684947.png)
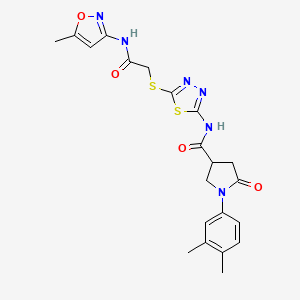
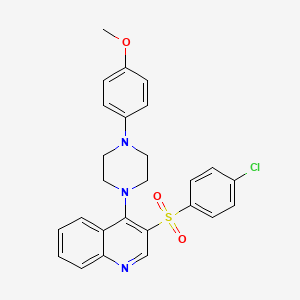
![6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684951.png)
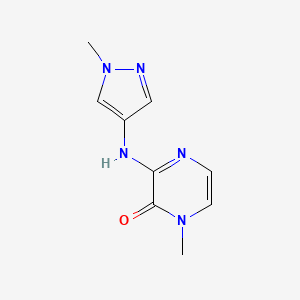
![6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2684956.png)
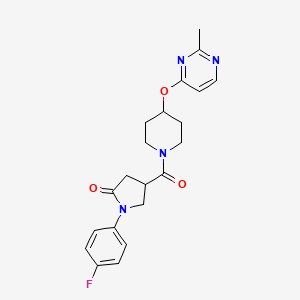
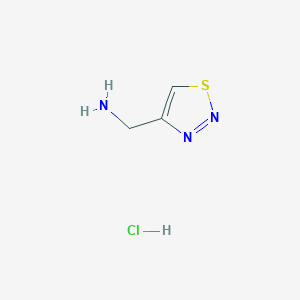
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)

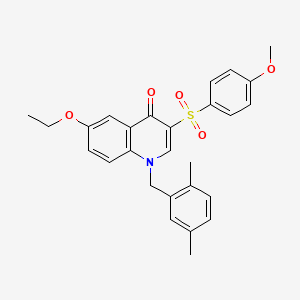
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide](/img/structure/B2684965.png)